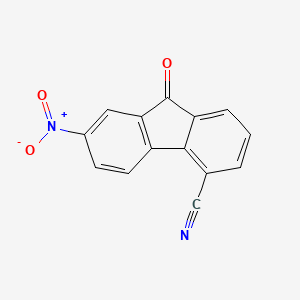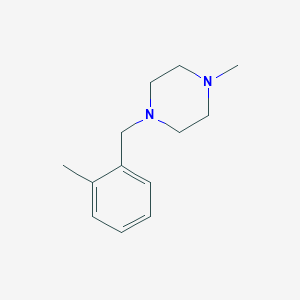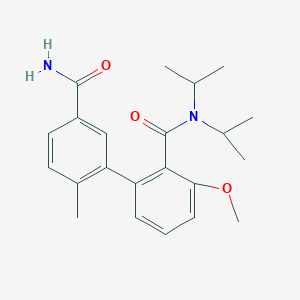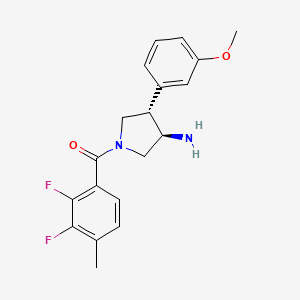
7-nitro-9-oxo-9H-fluorene-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-nitro-9-oxo-9H-fluorene-4-carbonitrile is a chemical compound that belongs to the class of nitrofluorene derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Mecanismo De Acción
The mechanism of action of 7-nitro-9-oxo-9H-fluorene-4-carbonitrile is not fully understood. However, studies have shown that it inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has been suggested that 7-nitro-9-oxo-9H-fluorene-4-carbonitrile induces apoptosis by activating the caspase pathway and inhibiting the anti-apoptotic protein Bcl-2. It also induces cell cycle arrest by inhibiting the activity of cyclin-dependent kinases (CDKs).
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-nitro-9-oxo-9H-fluorene-4-carbonitrile are not well studied. However, studies have shown that it inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been suggested that it has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 7-nitro-9-oxo-9H-fluorene-4-carbonitrile in lab experiments include its ease of synthesis, high purity, and potential applications in various fields of science. However, its limitations include its low solubility in water, which makes it difficult to use in aqueous solutions, and its potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are several future directions for the research on 7-nitro-9-oxo-9H-fluorene-4-carbonitrile. These include:
1. Further investigation of its mechanism of action and biochemical and physiological effects.
2. Development of more efficient synthesis methods.
3. Investigation of its potential applications in the treatment of neurodegenerative diseases.
4. Investigation of its potential applications in the development of OLEDs and OPVs.
5. Investigation of its potential applications in the development of new organic compounds for medicinal and material science purposes.
Métodos De Síntesis
The synthesis of 7-nitro-9-oxo-9H-fluorene-4-carbonitrile is a multi-step process that involves the reaction of 9-oxo-9H-fluorene-4-carboxylic acid with thionyl chloride to form 9-chloro-9H-fluorene-4-carbonyl chloride. The resulting compound is then reacted with sodium nitrite and hydrochloric acid to form 7-nitro-9H-fluorene-4-carbonyl chloride, which is further reacted with potassium cyanide to form 7-nitro-9-oxo-9H-fluorene-4-carbonitrile.
Aplicaciones Científicas De Investigación
7-nitro-9-oxo-9H-fluorene-4-carbonitrile has been widely investigated for its potential applications in various fields of science. In medicinal chemistry, it has been studied for its anticancer properties. Studies have shown that 7-nitro-9-oxo-9H-fluorene-4-carbonitrile inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. In material science, it has been studied for its potential applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). In organic synthesis, it has been used as a building block for the synthesis of various organic compounds.
Propiedades
IUPAC Name |
7-nitro-9-oxofluorene-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6N2O3/c15-7-8-2-1-3-11-13(8)10-5-4-9(16(18)19)6-12(10)14(11)17/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFCGUAIRXFPQPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C3=C(C=C(C=C3)[N+](=O)[O-])C(=O)C2=C1)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-isopropyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl][1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5681731.png)
![N-[3-(2-ethyl-1H-imidazol-1-yl)propyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5681737.png)
![1-(cyclobutylcarbonyl)-N-[1-(1,3-thiazol-2-yl)propyl]-4-piperidinecarboxamide](/img/structure/B5681741.png)
![2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5681748.png)
![4-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}benzaldehyde](/img/structure/B5681751.png)
![(1S*,5R*)-6-(1H-indol-3-ylacetyl)-3-(pyridin-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5681781.png)


![1-(2-furylmethyl)-N-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5681799.png)


![rel-(3aR,6aR)-3a-({4-[(4-methoxyphenoxy)methyl]-1-piperidinyl}carbonyl)-2-methyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B5681829.png)
![5-[1-(4-chloro-3,5-dimethylphenoxy)-1-methylethyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5681833.png)